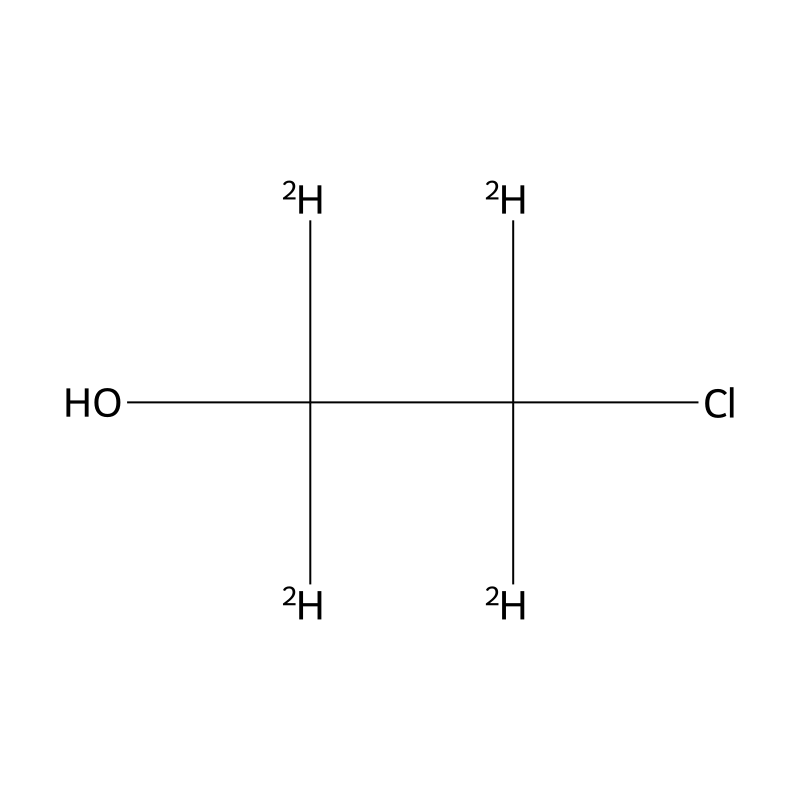

2-Chloroethanol-1,1,2,2-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Environmental Analysis

One primary application of 2-Chloroethanol-1,1,2,2-d4 is in environmental analysis. 2-Chloroethanol is a known environmental contaminant and can arise from various industrial processes []. Due to its hazardous nature, monitoring its presence in air, water, and soil samples is crucial.

The deuterated variant serves as an ideal internal standard for quantitation purposes in chromatography techniques like gas chromatography-mass spectrometry (GC-MS) [, ]. Internal standards are compounds added to samples before analysis that possess similar chemical properties to the target analyte (2-chloroethanol in this case). By comparing the signal intensity of the analyte to the internal standard, researchers can account for variations during sample preparation and instrument analysis, leading to more accurate and precise measurements of 2-chloroethanol concentration in environmental samples [].

2-Chloroethanol-1,1,2,2-d4 is a deuterated derivative of 2-chloroethanol, where four hydrogen atoms are replaced with deuterium isotopes. Its molecular formula is ClCD₂CD₂OH, and it has a molecular weight of 84.54 g/mol. This compound is primarily utilized in scientific research due to its unique isotopic properties, which allow for detailed tracking of

- Oxidation: It can be oxidized to form chloroacetaldehyde and subsequently chloroacetic acid.

- Reduction: This compound can undergo reduction to yield ethylene glycol.

- Nucleophilic Substitution: It can react with nucleophiles to produce various derivatives, including ethers and esters.

Common reagents employed in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium alkoxides for substitution reactions .

The biological activity of 2-chloroethanol-1,1,2,2-d4 is closely related to its parent compound, 2-chloroethanol. Chlorinated alcohols like this compound can interact with biological molecules, potentially leading to alterations in their function.

Mechanism of Action- Cellular Interaction: Chlorinated alcohols may cause cellular damage due to their reactivity with proteins and nucleic acids.

- Toxicity: At elevated concentrations, 2-chloroethanol-1,1,2,2-d4 can exhibit toxic effects similar to those of its non-deuterated counterpart .

Pharmacokinetics

As a small polar molecule, it is likely well absorbed in the body and distributed across various tissues. It undergoes typical metabolic processes and is excreted primarily through urine or feces .

The synthesis of 2-chloroethanol-1,1,2,2-d4 typically involves the reaction between ethylene oxide and deuterium chloride under controlled conditions. This method ensures the incorporation of deuterium into the final product. Industrial production often requires specialized equipment to handle isotopic materials safely and achieve high purity levels .

The applications of 2-chloroethanol-1,1,2,2-d4 span various fields:

- Scientific Research: Used as a tracer in chemical reaction mechanisms and metabolic studies.

- Pharmaceutical Development: Serves as a precursor in the synthesis of deuterated drugs that may offer improved pharmacokinetic properties.

- Industrial Uses: Employed in the production of deuterated materials for diverse industrial applications .

Interaction studies involving 2-chloroethanol-1,1,2,2-d4 often focus on its biochemical properties and potential toxicity. Research indicates that chlorinated alcohols can interfere with metabolic pathways and may have endocrine-disrupting effects. These studies are crucial for understanding the environmental impact and safety profiles of chlorinated compounds .

Several compounds share structural similarities with 2-chloroethanol-1,1,2,2-d4:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloroethanol | C₂H₅ClO | Non-deuterated version; more reactive |

| Ethylene glycol | C₂H₆O | Non-toxic; used as an antifreeze |

| Chloroacetaldehyde | C₂H₃ClO | Intermediate in organic synthesis |

| Chloroacetic acid | C₂H₃ClO₂ | Stronger acid; used in herbicides |

Uniqueness: The deuterated form provides distinct advantages in research applications due to its isotopic labeling capabilities. This allows scientists to trace pathways more accurately without interference from naturally occurring isotopes .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic